3-(二乙氨基)丙烯酸乙酯

描述

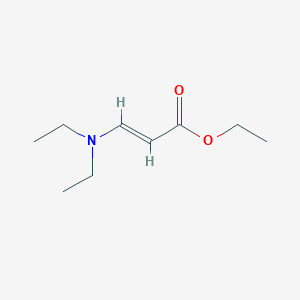

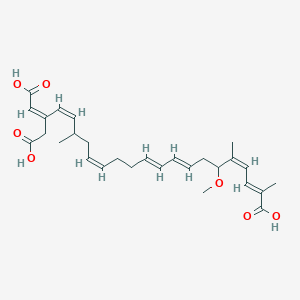

Ethyl 3-(diethylamino)acrylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has the molecular formula C7H13NO2 . The compound contains a total of 28 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic tertiary amine .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-(diethylamino)acrylate were not found in the search results, a related compound, N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), has been synthesized via an arm-first approach using reversible addition–fragmentation chain transfer polymerization . This method might provide some insights into potential synthesis routes for Ethyl 3-(diethylamino)acrylate.Molecular Structure Analysis

The molecular structure of Ethyl 3-(diethylamino)acrylate includes an ester functional group and a tertiary amine. The presence of these functional groups can influence the compound’s reactivity and potential applications . The molecular weight of the compound is approximately 143.18 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-(diethylamino)acrylate were not found in the search results, the compound’s functional groups suggest it could participate in a variety of organic reactions. For example, the ester group could undergo hydrolysis or transesterification, and the tertiary amine could participate in acid-base reactions .Physical And Chemical Properties Analysis

Ethyl 3-(diethylamino)acrylate is a yellow-orange liquid with an odorless smell . It has a melting point range of 17 - 18 °C and a boiling point range of 118 - 121 °C at 10 HPA . The compound is also reported to have a flash point of 105 °C and an autoignition temperature of 320 °C .科学研究应用

热响应性聚合物: 3-(二乙氨基)丙烯酸乙酯衍生物已用于合成热响应性聚合物。这些聚合物表现出独特的性质,例如根据温度变化改变其溶解度。这些聚合物的较低临界溶解温度 (LCST) 可以通过改变溶液的 pH 值来调节,这为智能材料和药物输送系统中的应用开辟了道路 (Jiang, Feng, Lu, & Huang, 2014)。

与谷胱甘肽和蛋白质结合: 丙烯酸乙酯是一种相关化合物,与谷胱甘肽 (GSH) 和蛋白质反应形成加合物。这些反应对于了解丙烯酸乙酯在生物系统中的代谢和解毒非常重要,这对于评估其在医疗和工业应用中的安全性至关重要 (Potter & Tran, 1992)。

pH 和 CO2 响应性聚合物: 3-(二乙氨基)丙烯酸乙酯衍生物用于合成对 pH 和 CO2 都敏感的多刺激响应性均聚物。这使得它们适用于生物医学,其中对环境变化的受控反应至关重要 (Song, Wang, Gao, Wang, & Zhang, 2016)。

聚合和改性用于响应性材料: 丙烯酸乙酯的变体 α-(氨基甲基)丙烯酸乙酯已聚合成表现出 pH/温度响应性的材料。此类材料在创建智能表面和输送系统方面具有潜在应用 (Kohsaka, Matsumoto, & Kitayama, 2015)。

阴离子聚合和嵌段共聚: 与 3-(二乙氨基)丙烯酸乙酯密切相关的 N,N-二乙基丙烯酰胺已用于阴离子聚合和嵌段共聚过程中。这些过程对于生产具有窄分子量分布的聚合物非常重要,这对于许多工业和生物医学应用非常重要 (André, Benmohamed, Yakimansky, Litvinenko, & Müller, 2006)。

双气响应性均聚物和二嵌段共聚物: 含有 3-(二乙氨基)丙烯酸乙酯官能团的单体已用于创建双气响应性聚合物。这些材料对 CO2 和 O2 都表现出响应性,这使得它们有望开发具有独特气体响应特性的新材料 (Jiang, Chun, Lu, & Xiaoyu, 2017)。

人类胚胎干细胞培养: 基于 2-(二乙氨基)乙基丙烯酸酯的一系列热响应性合成水凝胶支持长期人类胚胎干细胞生长和多能性。这些水凝胶允许温和、无试剂的细胞传代,为提高人类胚胎干细胞培养系统的效率和安全性提供了一种可扩展的方法 (Zhang et al., 2013)。

可再生丙烯腈生产: 源自 3-(二乙氨基)丙烯酸乙酯的丙烯酸乙酯在从可再生资源中合成丙烯腈中发挥作用。这一过程对于丙烯腈的可持续生产非常重要,丙烯腈是各种工业应用中的关键成分 (Karp et al., 2017)。

安全和危害

Ethyl 3-(diethylamino)acrylate may cause an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace, and protective gloves should be worn when handling the compound .

属性

IUPAC Name |

ethyl (E)-3-(diethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTPVARYELNKNQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(diethylamino)acrylate | |

CAS RN |

13894-28-5 | |

| Record name | 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)